N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound combining benzofuran, thiazole, and coumarin (chromene) moieties. Its structure features a 1,3-thiazol-2-yl core substituted at position 4 with a benzofuran group and at position 2 with a 2-oxo-2H-chromene-3-carboxamide chain.
The synthesis of related compounds involves multi-step reactions, such as the acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one (a precursor) with acylating agents, as demonstrated in the preparation of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O4S/c24-19(14-9-12-5-1-4-8-17(12)27-20(14)25)23-21-22-15(11-28-21)18-10-13-6-2-3-7-16(13)26-18/h1-11H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNXZEXNNAQYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzofuran Moiety: Starting with a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.
Chromene Ring Synthesis: The chromene ring is often synthesized through a Pechmann condensation reaction involving a phenol and a β-keto ester.
Coupling Reactions: The final step involves coupling the benzofuran, thiazole, and chromene moieties through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran, thiazole, and chromene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide exhibit potent anticancer properties. For instance, derivatives of benzothiazole have shown effective growth inhibition in various human cancer cell lines, including breast, colon, and ovarian cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study demonstrated that a series of benzothiazole derivatives displayed nanomolar activity against tumor cell lines, emphasizing the potential of thiazole-containing compounds as anticancer agents .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Some derivatives have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief .
Data Table: Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| N-(benzothiazol-5-yl)-4-hydroxycoumarin | 19.8 | COX-II |
| 7-(diethylamino)-N-(benzo[d]thiazol-2-yl) | 12.4 | COX-I |
Herbicidal Activity
Compounds derived from thiazoles and benzofurans have been explored for their herbicidal properties. Research has identified several analogs that inhibit specific enzyme pathways in plants, leading to effective weed control without harming crops .
Case Study:
One study reported the synthesis of novel herbicides based on thiazole structures that demonstrated selective activity against common weeds while being safe for crop species .
Photophysical Properties
The chromene moiety in this compound contributes to interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors .
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
| Solubility in Ethanol | Soluble |
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Pathway Modulation: The compound can influence cellular pathways involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (Compound A)
- Structure : Replaces the benzofuran group with a coumarin (2-oxo-2H-chromene) moiety and uses an acetamide instead of a chromene-carboxamide.
- Synthesis: Derived from 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one via acetylation with acetyl chloride .
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide (Compound B)
- Structure : Substitutes the chromene-carboxamide with a 5-nitrofuran-2-carboxamide group.
- Molecular weight = 355.3 g/mol, lower than the target compound due to the smaller furan ring .
- Applications: Nitrofuran derivatives are known for antimicrobial activity, suggesting possible bioactivity divergence from the chromene-based target compound .
4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound C)
- Structure : Retains the chromene-carboxamide but introduces a triazole and fluorophenethyl group.
- Properties : The fluorophenethyl substituent may improve lipophilicity and blood-brain barrier penetration compared to the benzofuran-thiazole system .
Pharmacological and Physicochemical Properties
*Estimated based on structural analogs in and .
- Electron Effects : The benzofuran group in the target compound provides electron-rich aromaticity, contrasting with the electron-deficient nitrofuran in Compound B. This difference may influence binding to hydrophobic pockets or redox-sensitive targets .
- Solubility : The chromene-carboxamide in the target compound likely reduces solubility compared to acetamide (Compound A) but enhances hydrogen-bonding interactions with biological targets .
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological properties, including its anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 292.74 g/mol. The compound features a complex structure that combines benzofuran and thiazole moieties, which are known for their diverse biological activities.
Anticancer Properties
Research indicates that derivatives of benzofuran, including the compound , exhibit significant anticancer activity. For instance:
- Cytotoxicity : In vitro studies have demonstrated that benzofuran derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound have shown IC50 values as low as 5 µM against leukemia cells (K562 and HL60) without affecting normal cells .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit critical signaling pathways involved in cell proliferation. For instance, some derivatives have been found to target the AKT signaling pathway, leading to reduced cell viability and increased apoptosis in cancerous cells .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that specific structural features significantly influence the biological activity of benzofuran derivatives:
- Halogen Substitution : The presence and position of halogen atoms on the benzofuran ring can enhance cytotoxicity. Variants with different halogens (Cl, Br) have shown comparable activity levels, indicating that while the type of halogen may not be crucial, its placement is vital .
- Functional Groups : The addition of functional groups such as carboxamide or phenolic hydroxyl groups has been associated with improved binding interactions with biological targets, enhancing anticancer potency .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
| Study | Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|---|
| 1 | MCC1019 | A549 | 16.4 | Inhibits PLK1 signaling pathway |
| 2 | Compound 36 | K562 | 5 | Significant inhibition without normal cell toxicity |
| 3 | Compound 4 | HCT116 | Not specified | Inhibits both p53-null and p53-mutated cells |
These findings highlight the potential of benzofuran derivatives as therapeutic agents in oncology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for synthesizing N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide?
- Methodology : Multi-step synthesis involving condensation reactions between benzofuran-thiazole precursors and chromene-carboxamide derivatives. Key steps include:
- Thiazole ring formation : React 2-aminothiazole derivatives with benzofuran carbonyl compounds under acidic conditions (e.g., H₂SO₄ catalysis) .
- Chromene coupling : Use peptide coupling reagents (e.g., EDC/HOBt) to attach the chromene-3-carboxamide moiety .
- Optimization : Control reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios to achieve yields >70%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Techniques :
- HPLC : Assess purity using a C18 column with UV detection at 254 nm .
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., benzofuran protons at δ 7.2–7.8 ppm, thiazole C=O at ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~435 m/z) .
Q. How can researchers screen this compound for preliminary biological activity?
- Approach :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus, E. coli) .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
- Dose-response curves : Establish IC₅₀ values and compare with reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological efficacy while reducing toxicity?
- Strategy :
- Substituent variation : Replace the benzofuran moiety with naphthofuran to improve lipophilicity and target binding .
- SAR analysis : Test derivatives with methyl/fluoro groups on the thiazole ring to assess impact on cytotoxicity (e.g., 4-methyl substitution reduces IC₅₀ by 40%) .
- Toxicity mitigation : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility and reduce hepatic toxicity .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between chromene ring oxidation state and antimicrobial potency) .
- Controlled variables : Account for solvent effects (DMSO vs. PBS) and incubation time variations .
Q. What computational strategies elucidate structure-activity relationships (SAR) for this compound?
- Tools :
- Molecular docking : Simulate binding to targets like topoisomerase II (PDB ID: 1ZXM) using AutoDock Vina. Focus on π-π stacking between benzofuran and active-site residues .
- QSAR modeling : Train regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. How to design experiments assessing the compound’s stability under physiological conditions?
- Protocol :
- pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC .
- Thermal stability : Heat to 37°C in serum-containing media; quantify intact compound using LC-MS .
- Light sensitivity : Expose to UV-Vis light (λ = 365 nm) and track photodegradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
